3-Cyano-5-nitrobenzoic acid
Overview
Description
3-Cyano-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring
Scientific Research Applications
Chemistry: 3-Cyano-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and probes for biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
Target of Action
Nitro compounds, such as 3-cyano-5-nitrobenzoic acid, are known to be important nitrogen derivatives .
Mode of Action
The mode of action of this compound involves interactions with its targets, leading to various changes. The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can participate in various reactions, including the suzuki–miyaura (sm) coupling reaction , which involves the conjoining of chemically differentiated fragments with the metal catalyst .
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .
Result of Action
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Action Environment
The broad application of sm coupling, a reaction in which nitro compounds can participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-5-nitrobenzoic acid can be synthesized through several methodsFor instance, 3-amino-5-nitrobenzoic acid can be diazotized and then treated with potassium cyanide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and cyanation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 3-Amino-5-nitrobenzoic acid.
Substitution: Various substituted benzoic acids.
Hydrolysis: 3-Carboxy-5-nitrobenzoic acid.
Comparison with Similar Compounds
3-Nitrobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyano-3-nitrobenzoic acid: Similar structure but with different positional isomerism, leading to different reactivity and applications.
2-Cyano-5-nitrobenzoic acid: Another positional isomer with distinct chemical properties.
Uniqueness: 3-Cyano-5-nitrobenzoic acid is unique due to the specific positioning of the cyano and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-cyano-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUIBKBNBPSUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620507 | |
Record name | 3-Cyano-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-65-1 | |
Record name | 3-Cyano-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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